N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-3-20-8-10-23(11-9-20)34-26-17-25(29-19-30-26)31-14-12-22(13-15-31)27(32)28-18-21-6-5-7-24(16-21)33-4-2/h5-11,16-17,19,22H,3-4,12-15,18H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLVGRQQQNVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the phenyl groups: The phenyl groups with ethoxy and ethyl substituents can be introduced through nucleophilic aromatic substitution reactions.
Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor to form the piperidine ring.
Coupling reactions: The final step involves coupling the pyrimidine and piperidine rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications of N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
This compound is a synthetic compound with a complex structure featuring a piperidine ring, a pyrimidine moiety, and ethoxy and ethyl phenyl groups. The molecular formula of this compound is C27H32N4O3 . Research indicates that this compound exhibits significant biological activity, particularly as a potent inhibitor of spleen tyrosine kinase.
Potential Therapeutic Applications
The inhibition of spleen tyrosine kinase suggests potential therapeutic applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. The uniqueness of this compound lies in its specific combination of functional groups that enhance its selectivity towards spleen tyrosine kinase compared to other similar compounds. This specificity may lead to fewer side effects and increased efficacy in treating inflammatory diseases.
Areas for Scientific Research
Based on the structure of the molecule, some potential areas for scientific research can be hypothesized:
- Modification of the compound to enhance its properties
- Synthesis of derivatives with potentially improved biological activity
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Piperidine-4-Carboxamide Derivatives
The following table summarizes key analogs and their structural differences:
*Calculated based on molecular formulas.
Biological Activity
N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound that has attracted attention due to its significant biological activity, particularly as a potent inhibitor of spleen tyrosine kinase (SYK). This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C27H32N4O3, with a molecular weight of 460.578 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and ethoxy and ethyl phenyl groups, which contribute to its biological properties.
Research indicates that this compound acts primarily by inhibiting SYK, an important kinase involved in various signaling pathways related to inflammation and immune responses. This inhibition can potentially lead to therapeutic effects in several inflammatory diseases.
Inhibition of Spleen Tyrosine Kinase
The compound has been shown to exhibit significant inhibitory activity against SYK. This is particularly relevant in the context of diseases characterized by excessive inflammation, such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Rheumatoid Arthritis
The inhibition of SYK suggests that this compound could be developed as a therapeutic agent for these conditions.
Comparative Biological Activity
A comparison with structurally similar compounds reveals the unique efficacy of this compound in targeting SYK. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[6-(4-methylphenoxy)pyrimidin-4-yl]piperidine | Similar piperidine and pyrimidine structure | Potential anti-inflammatory activity |
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Contains an indole structure | Known anti-inflammatory properties |
| 2-[4-(3-methylpyrazol-1-yl)piperidin-1-yl]-6-azaspiro[3.4]octane | Features a piperidine ring | Investigated for neuroprotective effects |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits SYK activity in various cell lines associated with inflammatory responses. The IC50 value for SYK inhibition was found to be significantly lower compared to other similar compounds, indicating higher potency.
- Animal Models : Preclinical studies using animal models of asthma and rheumatoid arthritis showed that administration of this compound resulted in reduced inflammation markers and improved clinical symptoms. These findings support its potential use as an anti-inflammatory agent.
- Pharmacokinetics : Further research is needed to elucidate the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of complex piperidine-pyrimidine hybrids typically involves multi-step reactions. A plausible route includes:
- Step 1 : Coupling of the pyrimidine core (e.g., 6-chloropyrimidin-4-amine) with 4-ethylphenol under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 2 : Introduction of the piperidine-4-carboxamide moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
- Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal solvent, temperature, and catalyst systems, reducing trial-and-error experimentation . Monitor intermediates via HPLC or LC-MS to ensure purity ≥95% .
Q. How should researchers approach structural elucidation and confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, dihedral angles between pyrimidine and phenyl rings (e.g., ~12–86°) can influence conformational stability .
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl methyl protons at δ 1.3–1.5 ppm). IR spectroscopy can confirm carboxamide C=O stretches (~1650 cm⁻¹) .
Q. What in vitro assays are appropriate for initial biological evaluation?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence polarization assays, given the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations. Include controls for metabolic stability (e.g., liver microsome incubation) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved activity?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina. Focus on substituent effects (e.g., ethoxyphenyl’s lipophilicity) on binding affinity .
- QSAR Modeling : Train models on bioactivity data of analogs to predict ADMET properties. For instance, trifluoromethyl groups increase metabolic stability but may reduce solubility .
Q. How to resolve contradictions between in vitro activity and in vivo inefficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS. Poor absorption may require prodrug strategies (e.g., esterification of carboxamide) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect Phase I/II metabolites. Off-target effects can be mitigated by modifying the piperidine ring (e.g., methylation) .
Q. What strategies optimize pharmacokinetic properties through structural modifications?
- Methodological Answer :
- Lipophilicity Adjustment : Replace the ethoxy group with polar substituents (e.g., hydroxyl) to enhance solubility. Balance with logP calculations (target 2–3) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide to improve membrane permeability .
Q. How does polymorphism affect bioactivity, and how can it be analyzed?
- Methodological Answer :
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. For example, hydrogen-bonding patterns (e.g., N–H⋯O) can stabilize specific polymorphs .
- Bioactivity Correlation : Compare IC₅₀ values of polymorphs in cell-based assays. A 10–20% variation in activity may indicate crystal packing effects on solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
